molecular formula C15H21NO9 B13430663 rac-Normetanephrine-beta-O-glucuronide

rac-Normetanephrine-beta-O-glucuronide

Katalognummer: B13430663
Molekulargewicht: 359.33 g/mol
InChI-Schlüssel: AUQFNMDBRSRALW-UICVJNQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-Normetanephrine-beta-O-glucuronide is a chemical compound with the molecular formula C15H21NO9 and a molecular weight of 359.33 g/mol . It is a glucuronide conjugate of normetanephrine, which is a metabolite of norepinephrine. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Eigenschaften

Molekularformel

C15H21NO9

Molekulargewicht

359.33 g/mol

IUPAC-Name

(2S,3S,4S,5R,6S)-6-[4-(2-amino-1-hydroxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H21NO9/c1-23-9-4-6(7(17)5-16)2-3-8(9)24-15-12(20)10(18)11(19)13(25-15)14(21)22/h2-4,7,10-13,15,17-20H,5,16H2,1H3,(H,21,22)/t7?,10-,11-,12+,13-,15+/m0/s1

InChI-Schlüssel

AUQFNMDBRSRALW-UICVJNQZSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)C(CN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Kanonische SMILES

COC1=C(C=CC(=C1)C(CN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-Normetanephrine-beta-O-glucuronide typically involves the glucuronidation of normetanephrine. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes are used to catalyze the transfer of glucuronic acid to normetanephrine. The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of rac-Normetanephrine-beta-O-glucuronide may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Glucuronidation Reaction Mechanism

The primary reaction involving rac-normetanephrine-beta-O-glucuronide is enzymatic glucuronidation. This process involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of normetanephrine, catalyzed by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction proceeds as follows:

Normetanephrine+UDPGAUGTrac-Normetanephrine-beta-O-glucuronide+UDP\text{Normetanephrine} + \text{UDPGA} \xrightarrow{\text{UGT}} \text{rac-Normetanephrine-beta-O-glucuronide} + \text{UDP}

Key characteristics of this reaction include:

  • Enzymatic Catalysts : UGT2B subfamily enzymes (e.g., UGT2B10, UGT2B15) are implicated due to their activity toward phenolic substrates and catecholamines .

  • Reaction Site : Glucuronic acid attaches to the β-hydroxyl group of normetanephrine, forming an O-glucuronide bond .

  • Physiological Conditions : Optimal activity occurs at pH 7.4 and 37°C, typical of hepatic and renal microsomal environments .

Biosynthetic Pathway

Normetanephrine is first generated via norepinephrine metabolism by catechol-O-methyltransferase (COMT) . Subsequent glucuronidation by UGTs produces rac-normetanephrine-beta-O-glucuronide, enhancing water solubility for renal excretion .

Degradation Pathways

  • Hydrolysis : Beta-glucuronidases in the gut microbiota or lysosomes may hydrolyze the glucuronide bond, regenerating normetanephrine .

  • Oxidation : Minor pathways involve cytochrome P450-mediated oxidation, though this is less significant compared to glucuronidation .

Comparative Analysis of UGT Isoforms

UGT isoforms exhibit substrate specificity. The table below compares UGTs involved in similar glucuronidation reactions :

UGT IsoformSubstrate SpecificityTissue LocalizationRelevance to Normetanephrine Glucuronidation
UGT2B10Tertiary amines, nicotine metabolitesLiver, kidneyLikely contributor due to catechol affinity
UGT2B15Phenolic compounds, androgensLiver, prostatePotential role in hydroxyl group conjugation
UGT1A3Bile acids, carboxylic acidsLiver, intestineUnlikely (carboxylic acid preference)

Reaction Kinetics and Inhibitors

  • Kinetic Parameters :

    • Reported KmK_m values for UGT-mediated glucuronidation of phenolic compounds range from 10–50 μM .

    • VmaxV_{max} varies widely (0.1–5 nmol/min/mg protein) depending on UGT expression levels .

  • Inhibitors :

    • Competitive : Flavonoids (e.g., quercetin) and NSAIDs (e.g., diclofenac) inhibit UGT2B15 .

    • Non-competitive : Probenecid reduces UDPGA availability, indirectly slowing glucuronidation .

Biological and Pharmacological Implications

  • Excretion Efficiency : Glucuronidation increases normetanephrine’s hydrophilicity, reducing tubular reabsorption and enhancing urinary excretion .

  • Drug Interactions : Co-administration of UGT inhibitors (e.g., valproic acid) may elevate normetanephrine levels, mimicking pheochromocytoma biomarkers .

  • Inter-Species Variability : Rodent models show higher UGT2B activity toward normetanephrine than humans, necessitating cautious extrapolation .

Analytical Detection Methods

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies rac-normetanephrine-beta-O-glucuronide in plasma and urine with sensitivity <1 ng/mL .

  • Enzymatic Hydrolysis Assays : Beta-glucuronidase pretreatment coupled with HPLC distinguishes conjugated vs. free normetanephrine .

Comparative Glucuronidation of Catecholamines

The table below contrasts glucuronidation patterns of related catecholamines :

CompoundGlucuronidation SiteMajor UGT IsoformExcretion Half-Life
Normetanephrineβ-hydroxylUGT2B10/2B152.4 min
Metanephrineβ-hydroxylUGT2B73.1 min
NorepinephrineNot glucuronidatedN/A<2 min
Cotinine (nicotine metabolite)N-glucuronidationUGT2B1016–20 hrs

Wissenschaftliche Forschungsanwendungen

rac-Normetanephrine-beta-O-glucuronide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of normetanephrine and its metabolites.

    Biology: Employed in studies of metabolic pathways and enzyme kinetics, particularly those involving glucuronidation.

    Medicine: Investigated for its potential role in diagnosing and monitoring certain medical conditions, such as pheochromocytoma and other disorders related to catecholamine metabolism.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Wirkmechanismus

The mechanism of action of rac-Normetanephrine-beta-O-glucuronide involves its interaction with specific enzymes and receptors in the body. As a glucuronide conjugate, it is primarily involved in the detoxification and excretion of normetanephrine. The compound is metabolized by glucuronosyltransferase enzymes, which facilitate its conversion to a more water-soluble form for excretion via the kidneys.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Normetanephrine: The parent compound of rac-Normetanephrine-beta-O-glucuronide, involved in catecholamine metabolism.

    Metanephrine: Another metabolite of norepinephrine, similar in structure and function to normetanephrine.

    Epinephrine: A related catecholamine with similar metabolic pathways.

Uniqueness

rac-Normetanephrine-beta-O-glucuronide is unique due to its glucuronide conjugate form, which enhances its water solubility and facilitates its excretion from the body. This property makes it particularly useful in studies of metabolic pathways and detoxification processes.

Biologische Aktivität

Rac-Normetanephrine-beta-O-glucuronide is a glucuronide conjugate of normetanephrine, a metabolite of norepinephrine. Understanding its biological activity is crucial, particularly in the context of neuroendocrine tumors such as pheochromocytomas and paragangliomas, where catecholamine metabolism plays a significant role. This article explores the biological activity of rac-normetanephrine-beta-O-glucuronide, focusing on its metabolic pathways, clinical implications, and potential therapeutic applications.

Metabolism and Biochemical Pathways

Normetanephrine is primarily produced through the O-methylation of norepinephrine by catechol-O-methyltransferase (COMT) in extraneuronal tissues. Once formed, normetanephrine can undergo further metabolism to produce rac-normetanephrine-beta-O-glucuronide via glucuronidation, a process facilitated by UDP-glucuronosyltransferases (UGTs) .

Key Metabolic Pathways

  • Catecholamine Release : Norepinephrine is released from sympathetic neurons and metabolized within these neurons primarily by monoamine oxidase (MAO) to dihydroxyphenylglycol (DHPG) .
  • Formation of Normetanephrine : Normetanephrine is produced from norepinephrine in extraneuronal cells, with significant contributions from the adrenal medulla .
  • Glucuronidation : The conversion of normetanephrine to rac-normetanephrine-beta-O-glucuronide is crucial for its excretion and biological activity modulation .

Biological Activity

The biological activity of rac-normetanephrine-beta-O-glucuronide can be assessed through its pharmacokinetics, interaction with cellular pathways, and clinical implications.

Pharmacokinetics

Studies indicate that glucuronides like rac-normetanephrine-beta-O-glucuronide exhibit favorable pharmacokinetic properties, including high oral bioavailability and wide tissue distribution . The compound's ability to cross the blood-brain barrier suggests potential neuroactive properties.

Interaction with Cellular Pathways

Research indicates that rac-normetanephrine-beta-O-glucuronide may influence various signaling pathways involved in cell proliferation and apoptosis. The compound's interaction with adrenergic receptors could modulate sympathetic nervous system activity, particularly in pathological states such as pheochromocytoma .

Clinical Implications

Rac-normetanephrine-beta-O-glucuronide serves as a biomarker for diagnosing pheochromocytoma. Elevated levels of plasma metanephrines, including normetanephrine and its glucuronides, are indicative of catecholamine-secreting tumors .

Case Studies

  • Pheochromocytoma Diagnosis : A study involving patients with suspected pheochromocytoma showed that plasma levels of normetanephrine and its glucuronides were significantly higher in patients compared to healthy controls. This correlation highlights the utility of measuring rac-normetanephrine-beta-O-glucuronide as part of a diagnostic panel .
  • Urinary Excretion Patterns : In patients with renal impairment, urinary excretion patterns of metanephrines were altered, leading to elevated plasma levels of conjugated metabolites like rac-normetanephrine-beta-O-glucuronide. This underscores the importance of considering renal function when interpreting biochemical tests for pheochromocytoma .

Data Table: Clinical Characteristics and Metabolite Levels

CharacteristicPositive Catecholamines (n=100)Negative Catecholamines (n=50)
Median Plasma Normetanephrine (nmol/L)3.770.27
Median Plasma Metanephrine (nmol/L)0.390.10
Urinary Norepinephrine (μg/24 h)126.0028.39
Urinary Epinephrine (μg/24 h)5.683.37

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying rac-Normetanephrine-beta-O-glucuronide in biological matrices, and how are they validated?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high specificity and sensitivity. Validation follows regulatory guidelines (e.g., ICH M10), including parameters like linearity (1–1000 ng/mL), precision (CV <15%), accuracy (85–115% recovery), and matrix effects assessment. Internal standards (e.g., deuterated analogs) are critical for correcting ionization variability .

Q. How is rac-Normetanephrine-beta-O-glucuronide synthesized, and what characterization data are required to confirm its structure?

  • Methodological Answer : Synthesis typically involves enzymatic glucuronidation of normetanephrine using UDP-glucuronosyltransferase (UGT) isoforms. Characterization includes nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., β-O-glucuronide linkage at ~5.3 ppm in ¹H-NMR), high-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ m/z 464.18), and purity assessment via HPLC (>95% by area under the curve) .

Q. What are the key stability challenges for rac-Normetanephrine-beta-O-glucuronide in experimental settings, and how are they mitigated?

  • Methodological Answer : The compound is prone to hydrolysis in aqueous solutions at pH >7.0. Stability studies should include:

  • Temperature-controlled storage (−80°C for long-term, 4°C for short-term).
  • Use of stabilizers (e.g., 0.1% ascorbic acid) to prevent oxidative degradation.
  • Validation of stability under freeze-thaw cycles and benchtop conditions (e.g., 24 hours at 25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for rac-Normetanephrine-beta-O-glucuronide across different species?

  • Methodological Answer : Discrepancies often arise from interspecies variability in UGT activity or sampling protocols. Strategies include:

  • Conducting in vitro glucuronidation assays with liver microsomes from multiple species (human, rat, mouse) to compare metabolic rates.
  • Applying physiologically based pharmacokinetic (PBPK) modeling to account for differences in organ blood flow and enzyme expression .
  • Standardizing sampling times (e.g., 0, 15, 30, 60 minutes post-dose) to reduce variability .

Q. What experimental design considerations are critical for studying the renal clearance mechanisms of rac-Normetanephrine-beta-O-glucuronide in vivo?

  • Methodological Answer : Key factors include:

  • Use of radiolabeled tracers (³H or ¹⁴C) to track urinary excretion pathways.
  • Co-administration of probenecid to inhibit organic anion transporters (OATs) and assess transporter-mediated clearance.
  • Integration of timed urine collections with plasma pharmacokinetics to calculate renal clearance (CLrenal = (Ae/AUC0–∞)) .

Q. How can researchers address batch-to-batch variability in rac-Normetanephrine-beta-O-glucuronide synthesis for large-scale studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Optimize reaction conditions (e.g., pH 7.4, 37°C) using design-of-experiment (DoE) software to identify critical process parameters (CPPs).
  • Apply orthogonal analytical methods (e.g., NMR, LC-MS, chiral HPLC) for batch consistency checks.
  • Use pharmacopeial reference standards (e.g., USP) for calibration .

Q. What statistical approaches are recommended for analyzing dose-response relationships of rac-Normetanephrine-beta-O-glucuronide in cell-based assays?

  • Methodological Answer :

  • Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., control vs. treated cells).
  • Include power analysis to determine sample size adequacy (α = 0.05, β = 0.20) .

Q. How can metabolomics data be integrated to elucidate the role of rac-Normetanephrine-beta-O-glucuronide in catecholamine metabolism?

  • Methodological Answer :

  • Perform untargeted metabolomics on plasma/urine samples using LC-HRMS.
  • Annotate metabolites via databases (e.g., HMDB, METLIN) and pathway analysis tools (e.g., MetaboAnalyst).
  • Correlate glucuronide levels with upstream precursors (e.g., normetanephrine) using Spearman’s rank correlation .

Methodological Frameworks

  • For Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .
  • For Data Contradictions : Use Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observed discrepancies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.